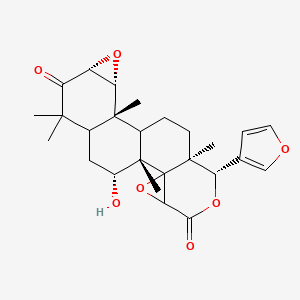

1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H32O7 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(1S,7S,8S,12R,13R,15R,20R)-7-(furan-3-yl)-20-hydroxy-1,8,12,17,17-pentamethyl-3,6,14-trioxahexacyclo[9.9.0.02,4.02,8.012,18.013,15]icosane-5,16-dione |

InChI |

InChI=1S/C26H32O7/c1-22(2)14-10-15(27)25(5)13(24(14,4)19-16(31-19)17(22)28)6-8-23(3)18(12-7-9-30-11-12)32-21(29)20-26(23,25)33-20/h7,9,11,13-16,18-20,27H,6,8,10H2,1-5H3/t13?,14?,15-,16+,18+,19+,20?,23+,24-,25+,26?/m1/s1 |

InChI Key |

UIUKQADPLSFRBN-NIJWRPTQSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@](C14C(O4)C(=O)O[C@H]2C5=COC=C5)([C@@H](CC6[C@@]3([C@@H]7[C@@H](O7)C(=O)C6(C)C)C)O)C |

Canonical SMILES |

CC1(C2CC(C3(C(C2(C4C(C1=O)O4)C)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources within Meliaceae and Rutaceae Families

Limonoids are characteristic secondary metabolites of the Meliaceae and Rutaceae plant families. jst.go.jp While both families are rich sources, the structural complexity and degree of oxidation of limonoids are often greater in Meliaceae species compared to those found in Rutaceae. jst.go.jp

Numerous species within these families are known to produce a diverse spectrum of limonoids.

Azadirachta indica (Neem): Belonging to the Meliaceae family, the neem tree is a well-documented source of various limonoids, particularly C-seco limonoids like the potent insecticidal compound azadirachtin. nih.govresearchgate.net Its seeds, in particular, are rich in these compounds. researchgate.netresearchgate.net Phytochemical studies on neem seeds have led to the isolation of numerous limonoids. researchgate.net

Melia azedarach (Chinaberry): Also a member of the Meliaceae family, M. azedarach is a significant source of a wide variety of limonoids. researchgate.netnih.govfrontiersin.org Over 200 distinct limonoids have been identified from the Melia genus, with the fruits, bark, and root bark showing the highest concentrations. nih.govfrontiersin.org Research on its fruits has resulted in the isolation of both novel and previously identified limonoids. acgpubs.orgtandfonline.comtandfonline.com

Cedrela odorata (Spanish Cedar): This Meliaceae species is another notable producer of limonoids. nih.gov Studies on its stem bark have successfully isolated several derivatives of nomilin, obacunol, and swietenolide, among other known limonoids. nih.govnih.gov The leaves and bark are recognized as the primary tissues containing these compounds. researchgate.net

Citrus spp. : Within the Rutaceae family, the genus Citrus is the most famous source of limonoids. nih.gov These compounds are found in various citrus fruits, including oranges, lemons, and grapefruits. researchgate.net To date, dozens of limonoid aglycones and glucosides have been identified from citrus and its hybrids. cirad.fr Nomilin is considered a primary precursor for the biosynthesis of other limonoids within this genus. frontiersin.org

| Family | Genus | Common Name | Key References |

|---|---|---|---|

| Meliaceae | Azadirachta | Neem | nih.govresearchgate.netresearchgate.net |

| Meliaceae | Melia | Chinaberry | researchgate.netnih.govfrontiersin.org |

| Meliaceae | Cedrela | Spanish Cedar | nih.govresearchgate.net |

| Rutaceae | Citrus | Citrus (Orange, Lemon, etc.) | researchgate.netcirad.frnih.gov |

The accumulation of limonoids is not uniform throughout the plant; it varies significantly by tissue type, developmental stage, and form (aglycone or glucoside). frontiersin.org

In Citrus species, limonoid aglycones (the non-sugar-bound, often bitter forms) are most abundant in the seeds and fruit peel. nih.govjst.go.jp In contrast, their water-soluble counterparts, the limonoid glucosides, are predominantly found in the fruit juices and pulps. nih.gov This distribution reflects the differing solubility of the two forms. nih.gov The biosynthesis of limonoids in citrus is believed to occur in the phloem region of the stem, from where they are transported to other plant parts like leaves and fruits. cirad.fr

In Meliaceae species such as Melia azedarach, the highest concentrations of limonoids are typically found in the fruit, bark, and root bark. nih.govfrontiersin.org In Azadirachta indica, the seeds are a particularly rich source. researchgate.net For Cedrela odorata, the stem bark is a primary site for the isolation of these compounds. nih.govresearchgate.net

Advanced Isolation Techniques for Complex Natural Products

The isolation of pure limonoids like 1,2alpha-epoxydeacetoxydihydrogedunin from complex plant extracts is a challenging task due to their structural similarity and the presence of numerous other metabolites. nih.govresearchgate.net This necessitates the use of advanced and often combined separation and analytical techniques. hilarispublisher.com The general workflow involves extraction, followed by purification and structural characterization. rroij.com

Chromatography is the cornerstone of natural product purification. hilarispublisher.comrroij.com Various methods are employed, often in succession, to achieve the separation of individual compounds from a crude extract.

Solvent Extraction and Partitioning: The initial step involves extracting the compounds from the plant material using solvents. For limonoids, this often involves Soxhlet extraction or maceration with solvents like hexane, ethanol, or methanol. nih.govrroij.com The resulting crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to achieve a preliminary separation based on polarity. nih.gov

Column Chromatography (CC): This is a fundamental technique for the large-scale fractionation of extracts. researchgate.net Silica gel is a common stationary phase used to separate compounds based on polarity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is crucial for the fine purification of individual compounds. hilarispublisher.com Reversed-phase HPLC, using columns like C18, is frequently used for separating limonoids. nih.gov Preparative HPLC allows for the isolation of compounds in quantities sufficient for structural analysis. researchgate.net

High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. HSCCC has been successfully applied to isolate multiple limonoids from seed extracts of Carapa guianensis (Meliaceae), demonstrating its efficacy for separating these moderately polar compounds. nih.gov

Flash Chromatography: This technique is a rapid form of preparative column chromatography that has been developed for the efficient separation of closely related citrus limonoid glucosides, which are often difficult to purify using conventional methods. documentsdelivered.com

| Technique | Principle | Application in Limonoid Isolation | Key References |

|---|---|---|---|

| Column Chromatography | Separation based on polarity using a solid stationary phase. | Initial fractionation of crude extracts. | researchgate.netresearchgate.net |

| HPLC | High-resolution separation under high pressure. | Final purification of individual limonoids. | hilarispublisher.comnih.gov |

| HSCCC | Liquid-liquid partition chromatography without a solid support. | Separation of complex limonoid mixtures from seed extracts. | nih.gov |

| Flash Chromatography | Rapid preparative column chromatography. | Purification of structurally similar limonoid glucosides. | documentsdelivered.com |

Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved using a combination of spectroscopic techniques. rroij.combohrium.com

Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of a compound. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures and identifying known limonoids by comparing their mass spectral fragmentation patterns with existing data. nih.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the molecular formula. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of novel natural products. bohrium.com One-dimensional (1D) NMR experiments (¹H and ¹³C) provide information about the carbon-hydrogen framework, while two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete structural assignment of complex molecules like limonoids. tandfonline.comnih.gov

The combination of these advanced chromatographic and spectroscopic methods is essential for the successful isolation and identification of specific limonoids, including this compound, from their rich botanical sources. bohrium.comresearchgate.net

Biosynthetic Pathways and Metabolic Engineering Approaches

Elucidation of the Limonoid Biosynthetic Pathway

Limonoids are classified as tetranortriterpenes, signifying that their C26 scaffold is derived from a C30 triterpene precursor through the loss of four carbon atoms and the concurrent formation of a characteristic furan (B31954) ring. nih.govuea.ac.uk The immediate C30 precursors to limonoids are known as protolimonoids. nih.gov Despite significant interest in these compounds for their biological activities, the complete biosynthetic pathways have remained largely uncharacterized until recent advancements in genomics and molecular biology. uea.ac.uknih.gov

The biosynthesis of limonoids begins with the universal triterpene precursor, 2,3-oxidosqualene (B107256), which is produced via the mevalonate (B85504) (MVA) pathway. nih.govnih.gov The involvement of the MVA pathway has been confirmed through stable isotope labeling experiments in cell cultures of Azadirachta indica. nih.gov

The key steps in the early stages of the pathway involve:

Cyclization: The first committed step is the cyclization of 2,3-oxidosqualene to form a tetracyclic triterpene scaffold. This reaction is catalyzed by oxidosqualene cyclases (OSCs). nih.govfrontiersin.org Research has identified that the likely precursor scaffold for limonoids is of the tirucallane (B1253836) type. nih.gov Specifically, an OSC capable of producing tirucalla-7,24-dien-3β-ol has been identified in diverse limonoid-producing species, including Melia azedarach and Citrus sinensis. nih.govuea.ac.uk

Oxidation and Rearrangement: Following the initial cyclization, the triterpene scaffold undergoes extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org These tailoring enzymes introduce hydroxyl, ketone, aldehyde, carboxyl, or epoxy groups, leading to the vast structural diversity of limonoids. frontiersin.org Functional characterization has revealed that two CYP enzymes from M. azedarach can collectively perform three oxidations on the tirucalla-7,24-dien-3β-ol scaffold, which results in the spontaneous formation of a hemiacetal ring to produce the protolimonoid melianol. nih.gov

Furan Ring Formation: A defining feature of limonoids is the furan ring, which is formed from the side chain of the triterpene precursor with the loss of four carbon atoms. nih.govuea.ac.uk

Further Modifications: The protolimonoid structure is then subjected to further skeletal rearrangements and functionalizations, including oxidations, isomerizations, methylations, and acetylations, to generate the wide array of basic and C-seco limonoids. nih.govfrontiersin.org

Table 1: Key Enzymes in Protolimonoid Biosynthesis

| Enzyme Class | Specific Enzyme (Example) | Function | Organism | Reference |

|---|---|---|---|---|

| Oxidosqualene Cyclase (OSC) | Not specified | Cyclizes 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol | Melia azedarach, Citrus sinensis | nih.govuea.ac.uk |

| Cytochrome P450 (CYP) | MaCYP71CD2 & MaCYP71BQ5 | Catalyze three oxidations of the triterpene scaffold to form the protolimonoid melianol | Melia azedarach | nih.govuea.ac.uk |

| Cytochrome P450 (CYP) | CsCYP71CD1 & CsCYP71BQ4 | Homologs to the M. azedarach enzymes, performing similar oxidative functions | Citrus sinensis | nih.govuea.ac.uk |

The elucidation of the limonoid biosynthetic pathway has been significantly accelerated by the application of modern genetic and genomic tools. nih.gov The lack of characterized enzymes was a major bottleneck until the availability of genome and transcriptome sequencing data from limonoid-producing plants. nih.govuea.ac.uk

Key methodologies employed include:

Transcriptome Mining: Researchers have mined genome and transcriptome sequences from species like Azadirachta indica, Melia azedarach, and Citrus sinensis to identify candidate genes, such as OSCs and CYPs, that may be involved in the pathway. nih.govuea.ac.uk

Comparative Transcriptomics: By comparing the transcriptomes of tissues at different developmental stages with varying limonoid content, scientists can identify differentially expressed genes (DEGs) that are highly correlated with limonoid accumulation. frontiersin.orgnih.gov In one study, 15 candidate genes, including CYPs and transcription factors, were found to have expression levels that corresponded to limonoid content. nih.gov

Functional Characterization: Candidate genes identified through genomic approaches are functionally validated using heterologous expression systems. Genes are expressed in hosts like Saccharomyces cerevisiae (yeast) or through transient expression in Nicotiana benthamiana to confirm their enzymatic activity and identify the products they form. nih.gov

Gene Silencing: Techniques such as Virus-Induced Gene Silencing (VIGS) are used to suppress the expression of a target gene in the native plant. frontiersin.orgnih.gov A significant reduction in limonoid content following the silencing of a specific gene, such as the CiOSC gene in citrus, provides strong evidence for its pivotal role in the biosynthetic pathway. frontiersin.orgnih.gov

Pathway Tools: Advanced software like Pathway Tools facilitates the creation and management of pathway/genome databases (PGDBs). nih.govfrontiersin.org These platforms integrate genomic, transcriptomic, and metabolomic data, enabling researchers to build and refine metabolic reconstructions, visualize complex networks, and perform comparative analyses to understand the functional capabilities of an organism. nih.govfrontiersin.org

Table 2: Genetic and Genomic Tools in Limonoid Pathway Elucidation

| Tool/Technique | Application in Limonoid Research | Key Findings | Reference |

|---|---|---|---|

| Genome/Transcriptome Mining | Identification of candidate genes (OSCs, CYPs) from limonoid-producing plants. | Enabled the discovery of the first enzymes in the protolimonoid pathway. | nih.govuea.ac.uk |

| Digital Gene Expression (DGE) Profiling | Comparison of gene expression in tissues with different limonoid levels. | Identified genes whose expression patterns are highly correlated with limonoid content. | frontiersin.orgnih.gov |

| Heterologous Expression (S. cerevisiae, N. benthamiana) | Functional characterization of candidate genes to confirm enzyme activity. | Confirmed the function of OSCs and CYPs in producing protolimonoids. | nih.gov |

| Virus-Induced Gene Silencing (VIGS) | In-planta validation of gene function by suppressing its expression. | Demonstrated that suppressing CiOSC expression significantly reduces limonoid content. | frontiersin.orgnih.gov |

Strategies for Enhanced Production via Host Organisms

The low abundance of many valuable limonoids in their native plant sources necessitates the development of alternative production platforms. Metabolic engineering of microbial and plant cell hosts offers a promising avenue for sustainable and high-yield production. nih.govnumberanalytics.com

Heterologous expression involves introducing the biosynthetic genes for a specific compound into a well-characterized host organism. This approach can bypass the complexities of plant cultivation and lead to higher yields and more consistent product quality. numberanalytics.com

Microbial Hosts: Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are attractive platforms for heterologous protein and metabolite production. psu.eduresearchgate.net Their advantages include rapid growth on inexpensive media, well-established genetic tools, and scalability. psu.edu The enzymes responsible for protolimonoid biosynthesis have been successfully expressed in S. cerevisiae, paving the way for the reconstruction of the entire pathway in a microbial host. nih.gov

Plant Cell Cultures: Plant cell cultures provide an alternative platform that can support the complex enzymatic machinery, including post-translational modifications, required for the biosynthesis of intricate molecules like limonoids. numberanalytics.com These cultures can be optimized by manipulating culture conditions to enhance the production of target compounds. numberanalytics.com

Herbaceous Model Plants: Another strategy involves reconstituting biosynthetic pathways in non-native, fast-growing model plants like Nicotiana benthamiana. nih.gov This has been successfully demonstrated for other complex plant metabolites and serves as a powerful tool for both pathway elucidation and as a potential production system. nih.gov

Once a heterologous production system is established, various molecular engineering techniques can be applied to optimize the metabolic flux towards the desired limonoid, thereby increasing the final yield.

Gene Editing (CRISPR-Cas9): The CRISPR-Cas9 system is a powerful tool for precise genome editing. It can be used to knock out genes that encode enzymes for competing metabolic pathways, redirecting precursor molecules towards limonoid biosynthesis. numberanalytics.com It can also be used to disrupt negative regulators of the pathway, potentially leading to increased accumulation of the final product. numberanalytics.com

Pathway Balancing: Optimizing the expression levels of the introduced biosynthetic genes is critical. This can involve using promoters of varying strengths to balance the enzymatic activities, preventing the accumulation of toxic intermediates and ensuring a smooth flow through the pathway. cncb.ac.cn

Elimination of Competing Pathways: A common strategy in metabolic engineering is to delete genes responsible for branching pathways that divert precursors away from the target molecule. nih.gov For example, in E. coli, eliminating pathways that compete for key keto-acid intermediates has been shown to improve the production of higher alcohols. nih.gov

Enhancing Cofactor Supply: Many enzymatic steps in biosynthetic pathways, particularly the oxidative reactions catalyzed by CYPs, are dependent on cofactors like NADPH. Engineering the host's central metabolism to increase the intracellular supply of such cofactors can significantly boost the efficiency of the heterologous pathway. cncb.ac.cn

Structural Features and Chemical Modifications

Methodologies for Complex Molecular Architecture Elucidation

Determining the intricate, three-dimensional structure of gedunin (B191287) and its derivatives is a significant challenge due to their highly congested and stereochemically rich frameworks.

The primary structure, or the connectivity of atoms, for complex molecules like those built on the gedunin scaffold is established using a combination of advanced spectroscopic methods. researchgate.netnumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is paramount in this process.

1D NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide initial information about the chemical environment of each atom. For instance, the ¹H NMR spectrum of gedunin shows characteristic signals for its vinyl protons, furan (B31954) ring protons, and numerous methyl groups. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for piecing together the molecular puzzle. COSY identifies proton-proton couplings within the spin systems, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively, allowing for the unambiguous assignment of the carbon skeleton and the placement of functional groups.

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides the exact molecular formula, which is a critical piece of information that complements NMR data. Infrared (IR) spectroscopy helps to identify key functional groups present in the molecule, such as carbonyls (ketones, esters, lactones) and double bonds.

Table 1: Selected Characteristic NMR Data for the Gedunin Scaffold (Note: Chemical shifts (δ) are in ppm and represent approximate values as they can vary based on solvent and specific derivative.)

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key HMBC Correlations |

|---|---|---|---|

| H-1 | ~5.95 (d) | ~125.0 | C-2, C-3, C-5, C-10 |

| H-2 | ~7.00 (d) | ~157.0 | C-1, C-3, C-10 |

| C-3 | - | ~204.0 | - |

| H-7 | ~5.50 (s) | ~73.0 | C-5, C-6, C-8, C-14 |

| H-15 | ~6.35 (d) | ~110.0 | C-8, C-13, C-14, C-16 |

| H-21 (Furan) | ~7.40 (t) | ~143.0 | C-20, C-22, C-23 |

Beyond connectivity, determining the precise three-dimensional arrangement of atoms, or stereochemistry, is crucial. The gedunin scaffold possesses numerous stereocenters, making this a non-trivial task. Single-crystal X-ray crystallography is the definitive method for determining the relative and absolute stereochemistry of a molecule. researchgate.netnih.gov If the natural product itself does not form suitable crystals, a crystalline semi-synthetic derivative can be prepared for analysis.

In the absence of X-ray data, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used. These experiments identify protons that are close to each other in space, providing crucial data to deduce the relative stereochemistry of the molecule.

Semi-Synthetic Derivatization Strategies

The chemical modification of the gedunin scaffold, isolated from natural sources like the neem tree (Azadirachta indica), is a key strategy for developing new compounds for research. nih.govacs.orgnih.gov This approach, known as semi-synthesis, uses the readily available natural product as a complex starting material. mdpi.com

The gedunin molecule contains several reactive sites that can be targeted for chemical modification. Key functional groups include the A-ring α,β-unsaturated ketone, the C-7 acetate (B1210297), the D-ring lactone, and the furan ring. nih.gov

Common transformations include:

Reduction: The double bond in the A-ring enone can be selectively reduced to create dihydrogedunin (B10754285) derivatives. Treatment with sodium borohydride (B1222165) can reduce the C-3 ketone. nih.gov

Acylation/Deacylation: The C-7 acetate is a common site for modification. It can be removed (deacetylation) and replaced with other acyl groups to probe the effect of different substituents at this position.

Epoxidation: The double bonds within the scaffold can be converted to epoxides using reagents like m-CPBA.

Oxime Ether Formation: The C-3 ketone can be reacted with substituted hydroxylamines to generate a series of oxime ether derivatives. nih.gov

These reactions must often be stereoselective, meaning they must control the 3D orientation of the newly formed bonds, to produce a single, well-defined product. This is achieved by carefully selecting reagents and reaction conditions that favor one stereochemical outcome over others.

The primary goal of semi-synthesis is to generate a library of structural analogs—compounds that have a similar core structure but differ at specific positions. By systematically altering parts of the gedunin molecule, researchers can investigate which functional groups are essential for its biological activity. nih.govacs.orgnih.gov For example, a study prepared 19 different analogs of gedunin to identify the functionalities critical for its antiproliferative activity against cancer cells. nih.gov This approach is fundamental to understanding the molecule's mechanism of action and for developing more potent or selective compounds. chemrxiv.org

Structure-Activity Relationship (SAR) Investigations on Gedunin Scaffolds

Structure-Activity Relationship (SAR) studies link the chemical structure of a compound to its biological effect. By comparing the activity of the semi-synthetic analogs (from section 4.2.2) with that of the parent gedunin molecule, researchers can build a comprehensive picture of the pharmacophore—the essential features required for activity.

For the gedunin scaffold, SAR investigations have been conducted for various biological activities, including anticancer and antimalarial effects. nih.govuvm.eduresearchgate.netnih.gov

Anticancer Activity: Studies on human breast cancer cell lines (MCF-7 and SKBr-3) have revealed key structural requirements for antiproliferative activity: nih.govresearchgate.net

The A-Ring Enone: The α,β-unsaturated ketone system in Ring A is critical. Derivatives lacking the C1-C2 double bond, such as 1,2-dihydrogedunin, show a significant loss of activity, with IC₅₀ values often greater than 100 μM. nih.gov

The C-7 Position: Modifications at the C-7 position have a variable effect. While some changes are tolerated, introducing bulky groups can reduce activity.

The Furan Ring: The furan ring is generally considered important for activity.

Antimalarial Activity: SAR studies against Plasmodium falciparum have also highlighted crucial structural features: uvm.edubohrium.comacs.org

A-Ring Integrity: Similar to anticancer activity, the A-ring α,β-unsaturated ketone is important. Reduction of the C1-C2 double bond leads to a decrease in antimalarial potency.

C-7 Acetoxy Group: This group appears to be important for potent antimalarial activity.

Epoxide Group: The C14-C15 epoxide is another feature that contributes to the activity.

These findings are often summarized in data tables that allow for a direct comparison of structural modifications and their biological outcomes.

Table 2: Structure-Activity Relationship of Selected Gedunin Derivatives

| Compound | Modification from Gedunin | Biological Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Gedunin | Parent Compound | Antiproliferative (MCF-7) | 8.8 μM | nih.gov |

| Gedunin | Parent Compound | Antiproliferative (SKBr-3) | 3.3 μM | nih.gov |

| Gedunin | Parent Compound | Antimalarial (P. falciparum W2 clone) | 0.05 μg/mL (~0.1 μM) | uvm.edu |

| 1,2-dihydrogedunin | Reduction of C1-C2 double bond | Antiproliferative (MCF-7) | >100 μM | nih.gov |

| 1,2-dihydrogedunin | Reduction of C1-C2 double bond | Antimalarial (P. falciparum W2 clone) | 2.63 μg/mL (~5.4 μM) | uvm.edu |

| 7-Deacetylgedunin | Removal of C-7 acetyl group | Antiproliferative (MCF-7) | 13.8 μM | nih.gov |

| Gedunin 3-O-methyloxime | Ketone at C-3 converted to methyloxime | Antiproliferative (MCF-7) | 7.5 μM | nih.gov |

Identification of Essential Functionalities for Biological Activity

The biological activity of gedunin and its derivatives is highly dependent on specific functional groups. Research into the structure-activity relationships of various gedunin analogs has highlighted the importance of certain moieties for their therapeutic effects, particularly in the context of antimalarial and anticancer activities.

One of the most critical features for the biological activity of gedunin is the A-ring enone system. Studies have shown that modifications to this α,β-unsaturated ketone can significantly impact its efficacy. For instance, the reduction of the double bond in the A-ring of gedunin to yield 1,2-dihydrogedunin has been observed to alter its antimalarial activity. Specifically, 1,2-dihydrogedunin displayed an IC50 value of 2630 ng/mL against Plasmodium falciparum, indicating a degree of activity, though different from the parent compound, gedunin. acs.orguvm.edu This suggests that while the enone system is important, its saturation to a dihydro form does not completely eliminate its antiplasmodial potential.

Furthermore, the presence of an epoxy group at the C-1 and C-2 positions has been shown to have a profound effect on the biological activity of gedunin derivatives. The introduction of a 1,2-epoxy group to 7-desacetylgedunin was found to abolish its cytotoxic activity against MCF-7 and SK-BR-3 human breast cancer cells. researchgate.net This finding strongly suggests that the 1,2alpha-epoxy functionality in 1,2alpha-epoxydeacetoxydihydrogedunin is a critical determinant of its biological profile, likely rendering it less active in certain contexts compared to gedunin.

Biological Activities in Cellular and Model Organism Systems

Antiviral Research in In Vitro Systems (e.g., Hepatitis C Virus Replication)

Modulation of Host Cell Responses to Viral Infection (e.g., ER stress, lipid raft integrity)

Further research is required to determine if 1,2alpha-epoxydeacetoxydihydrogedunin possesses any of these biological activities.

Other Investigated Biological Systems

Scientific investigation into the specific biological activities of this compound is an emerging field. While comprehensive data remains to be fully elucidated, preliminary research directions are exploring its potential interactions with fundamental cellular processes, including reactive oxygen/nitrogen species homeostasis and lipid metabolism. The following sections outline the current understanding and hypothesized effects based on the broader context of related compounds and pathways.

Effects on Reactive Oxygen/Nitrogen Species Homeostasis (e.g., NADPH Oxidase 2 Inhibition)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are a group of chemically reactive molecules containing oxygen and nitrogen, respectively. nih.govfrontiersin.orgwikipedia.org In biological systems, they are products of normal cellular metabolism and play crucial roles in cell signaling and homeostasis. nih.govdovepress.com However, an imbalance leading to excessive levels of ROS/RNS can result in oxidative or nitrosative stress, a condition implicated in the pathology of numerous diseases. nih.govexplorationpub.com

One of the primary enzymatic sources of cellular ROS is the NADPH oxidase (NOX) family of enzymes. dovepress.comnih.gov NADPH oxidase 2 (NOX2), in particular, is a key enzyme in this family, responsible for the production of superoxide radicals. mdpi.comnih.gov The activity of NOX2 is implicated in various physiological and pathological processes, including immune responses and the progression of inflammatory and cardiovascular diseases. explorationpub.comnih.gov Inhibition of NOX2 is therefore considered a potential therapeutic strategy for conditions associated with oxidative stress. mdpi.comnih.govresearchgate.net

Direct experimental evidence detailing the effects of this compound on ROS/RNS homeostasis and specifically on the inhibition of NADPH Oxidase 2 is not yet available in the public scientific literature. Research in this area is necessary to determine if this compound can modulate the activity of NOX2 or other enzymes involved in maintaining redox balance. Such studies would typically involve cell-based assays to measure ROS/RNS levels and specific enzymatic assays to quantify the inhibitory potential against NOX2.

Interactive Data Table: Research on NADPH Oxidase 2 Inhibition

| Compound/Inhibitor | Target | Effect | Cell/System Model |

| GSK2795039 | NADPH Oxidase 2 (NOX2) | Inhibition of ROS production | Microglial cells |

| Indole heteroaryl-acrylonitriles | NADPH Oxidase 2 (NOX2) | Concentration-dependent inhibition | Human neutrophils (HL-60 cells) |

| TG15-132 | NADPH Oxidase 2 (NOX2) | Prevents PMA-stimulated oxygen consumption and ROS formation | Differentiated HL60 cells |

This table presents examples of known NADPH Oxidase 2 inhibitors and is for illustrative purposes, as no specific data for this compound is currently available.

Interaction with Lipid Metabolism Pathways (e.g., Squalene (B77637) Monooxygenase Inhibition, Sterol Biosynthesis)

Lipid metabolism is a complex network of biochemical processes involved in the synthesis, breakdown, and transport of fats. nih.gov A critical pathway within lipid metabolism is the biosynthesis of sterols, such as cholesterol in animals and phytosterols in plants. nih.gov This pathway is essential for maintaining the structural integrity and fluidity of cellular membranes and for the synthesis of signaling molecules. nih.gov

A key regulatory enzyme in the sterol biosynthesis pathway is squalene monooxygenase, also known as squalene epoxidase. nih.govnih.govresearchgate.net This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256), a crucial step in the formation of sterols. nih.govnih.gov Inhibition of squalene monooxygenase can disrupt the entire sterol biosynthesis pathway, leading to a decrease in sterol production and an accumulation of squalene. scbt.com This mechanism is the basis for the action of certain antifungal and cholesterol-lowering drugs. scbt.comresearchgate.net

Interactive Data Table: Research on Squalene Monooxygenase Inhibition

| Compound/Inhibitor | Target | Effect | Organism/System |

| Terbinafine | Squalene epoxidase | Inhibition of ergosterol biosynthesis | Fungi |

| NB-598 | Squalene epoxidase | Inhibition of cholesterol biosynthesis | Human |

| Liranaftate | Squalene epoxidase | Antifungal activity | Fungi |

This table provides examples of known squalene monooxygenase inhibitors for contextual understanding, as specific data for this compound is not available.

Analytical Methodologies for Detection and Quantification in Research Matrices

Advanced Chromatographic Techniques (e.g., UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a primary tool for the analysis of 1,2alpha-Epoxydeacetoxydihydrogedunin. This technique offers high resolution, sensitivity, and selectivity, making it ideal for both identifying the compound in complex mixtures and quantifying it in biological samples. pharmrxiv.deresearchgate.net

For the qualitative identification of this compound, high-resolution mass spectrometry is employed to determine its exact mass and elemental composition. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the molecule and generate a characteristic spectral fingerprint. This fragmentation pattern is unique to the compound's structure and allows for its unambiguous identification.

Experimental data from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides key parameters for identification. nih.gov For instance, using an ESI-QFT (Electrospray Ionization Quadrupole Time-of-Flight) instrument in positive ionization mode, the precursor ion ([M+NH4]+) can be observed and selected for fragmentation. nih.gov The resulting MS2 spectrum contains characteristic fragment ions that confirm the compound's identity. nih.gov

Table 1: Mass Spectrometry Data for Qualitative Identification of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C26H32O7 | nih.gov |

| Molecular Weight | 456.5 g/mol | nih.gov |

| Precursor Type | [M+NH4]+ | nih.gov |

| Precursor m/z | 474.2486 | nih.gov |

| Instrument Type | ESI-QFT | nih.gov |

| Ionization Mode | Positive | nih.gov |

This interactive table summarizes key mass spectrometry parameters used for the identification of the compound.

Quantifying this compound in biological extracts, such as plasma, urine, or tissue homogenates, requires a validated UPLC-MS/MS method. pharmrxiv.de This approach typically involves a sample preparation step to remove proteins and other interfering substances, followed by chromatographic separation and detection. researchgate.net

The process begins with sample preparation, often involving protein precipitation with an organic solvent like acetonitrile. researchgate.net An internal standard (IS) is added before this step to correct for variations during sample processing and analysis. researchgate.net The extract is then injected into the UPLC system, where the compound is separated from other matrix components on a C18 column using a gradient elution of mobile phases, such as a formic acid solution and acetonitrile. pharmrxiv.de

Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique involves monitoring a specific precursor-to-product ion transition for the target compound and another for the internal standard. researchgate.net The method's accuracy and reliability are established through validation, ensuring good linearity (r² > 0.99) over a specific concentration range. pharmrxiv.de

Table 2: General Parameters for a Quantitative UPLC-MS/MS Method

| Step | Description | Example | Source |

|---|---|---|---|

| Sample Prep | Removal of interfering substances from the biological matrix. | Protein precipitation with acetonitrile. | researchgate.net |

| Chromatography | Separation of the analyte from other components. | Reverse-phase UPLC with a C18 column. | pharmrxiv.de |

| Mobile Phase | Solvents used to carry the sample through the column. | Gradient of 0.1% formic acid in water and acetonitrile. | pharmrxiv.de |

| Ionization | Creation of ions for mass analysis. | Electrospray Ionization (ESI), positive mode. | nih.gov |

| Detection | Selective monitoring of analyte-specific mass transitions. | Multiple Reaction Monitoring (MRM). | researchgate.net |

This interactive table outlines the typical workflow and parameters for the quantitative analysis of a compound in biological samples using UPLC-MS/MS.

High-Throughput Screening (HTS) Assays in Biological Research

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemicals to identify compounds that modulate a specific biological process. tox21.gov For a natural product like this compound, HTS assays are essential for discovering its potential biological activities and mechanisms of action. These assays are typically performed in a microtiter plate format (e.g., 96- or 384-well plates) and can be broadly categorized into reporter gene, cell-based, and enzyme activity assays. tox21.govnih.gov

Reporter gene assays (RGAs) are used to investigate whether a compound can activate or inhibit specific signaling pathways. nih.gov These assays are built around a "reporter gene" (e.g., luciferase or β-lactamase) whose expression is controlled by a specific DNA response element. nih.govnih.gov When a compound of interest, such as this compound, interacts with a target in the cell (like a nuclear receptor), it can trigger the transcription of the reporter gene, leading to a measurable signal (e.g., light or fluorescence). nih.gov This approach is highly suitable for HTS and can efficiently identify compounds that modulate the activity of specific transcription factors or signaling pathways. nih.gov

Table 3: Components of a Reporter Gene Assay System

| Component | Function | Example | Source |

|---|---|---|---|

| Host Cell Line | Provides the cellular machinery for transcription and translation. | Human cell lines (e.g., HEK293, MCF7). | nih.gov |

| Target Protein | The protein of interest whose activity is being modulated. | Nuclear receptors (e.g., Estrogen Receptor). | nih.gov |

| Response Element | A specific DNA sequence that binds the activated target protein. | Estrogen-Responsive Element (ERE). | nih.gov |

| Reporter Gene | A gene linked to the response element that produces a measurable signal. | Luciferase, β-lactamase. | nih.gov |

This interactive table breaks down the key components used to construct a reporter gene assay for mechanistic studies.

Phenotype-based screening is a powerful strategy to identify compounds that produce a desired change in cell behavior or function, even without prior knowledge of the compound's specific molecular target. nih.gov In these assays, cells (which can be derived from patients or be part of a disease model) are treated with the test compound, and changes in a specific phenotype, such as cell proliferation, migration, or morphology, are monitored. nih.gov High-content imaging and analysis systems are often used to quantify these phenotypic changes across thousands of samples. This approach is valuable for discovering compounds with novel mechanisms of action and for assessing activity in a more biologically relevant context. nih.govnih.gov

Table 4: Phenotypic vs. Target-Based Screening

| Feature | Phenotypic Screening | Target-Based Screening |

|---|---|---|

| Starting Point | A desired biological outcome or disease phenotype. | A specific, known molecular target (e.g., an enzyme). |

| Knowledge of MoA | Not required initially; discovered through follow-up. | Known from the outset. |

| Hit Identification | Compounds that revert or induce a cellular phenotype. | Compounds that bind to or modulate the target's activity. |

| Advantage | Can identify first-in-class compounds with novel mechanisms. | More straightforward assay development and optimization. |

This interactive table compares the two major strategies used in drug discovery screening.

To determine if this compound directly interacts with a specific enzyme, high-throughput enzyme activity assays are employed. These biochemical assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. nih.gov A change in the reaction rate indicates that the compound is an inhibitor or activator of the enzyme. Various detection methods can be used, including colorimetric assays where the enzyme's activity produces a color change, or fluorescence-based assays that generate a light signal. mdpi.comnih.gov These assays are crucial for confirming direct target engagement and for determining the potency of the compound. nih.gov

Table 5: Examples of HTS-Compatible Enzyme Assay Formats

| Assay Type | Principle | Signal Detected | Source |

|---|---|---|---|

| Colorimetric | Enzyme activity leads to the production of a colored product. | Absorbance. | nih.gov |

| Fluorescence-Based | Enzyme converts a non-fluorescent substrate into a fluorescent product. | Fluorescence intensity. | mdpi.com |

| Luminescence-Based | Enzyme activity is coupled to a reaction that produces light (e.g., ATP measurement). | Luminescence. | [N/A] |

| Mass Spectrometry | Direct measurement of substrate depletion or product formation by MS. | Mass-to-charge ratio (m/z). | nih.gov |

This interactive table lists common formats for enzyme activity assays used in high-throughput screening.

Future Research Directions and Unexplored Avenues

Gaps in Understanding Mechanistic Biology at the Molecular Level

A significant hurdle in the study of 1,2alpha-epoxydeacetoxydihydrogedunin, and indeed many limonoids, is the incomplete understanding of its mechanism of action at the atomic scale. researchgate.net While various biological activities are reported for the broader limonoid class, the precise molecular targets and interaction pathways for most are not definitively identified. japsonline.comresearchgate.net

Current research often relies on computational methods, such as molecular docking and dynamics simulations, to propose potential protein targets. japsonline.com For instance, studies on other limonoids have hypothesized interactions with nuclear receptors or insect-specific enzymes like Ecdysone 20-Mono-Oxygenase. japsonline.comnih.gov However, these in silico predictions require experimental confirmation to validate the true molecular mechanism. researchgate.net For many related compounds, including degraded limonoids, the mechanism of action is still described as ill-defined, with new hypotheses continuing to emerge. researchgate.netnih.gov Future research must prioritize the experimental identification and validation of the specific protein receptors or enzymes that this compound interacts with to exert its biological effects. This will bridge a critical gap between computational prediction and biological reality.

Advancements in Biosynthetic Pathway Engineering for Scalable Production

The natural abundance of this compound can be low and variable, posing a challenge for extensive research and potential application. The biosynthetic pathways for most limonoids are still largely uninvestigated, which hampers efforts to improve production yields. researchgate.net It is generally understood that limonoid biosynthesis originates from isoprenoid precursor pathways, such as the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

A key future direction is the complete elucidation of the specific enzymatic steps that convert these precursors into the complex structure of this compound. Recent successes, such as the thirteen-step chemoenzymatic synthesis of the related limonoid gedunin (B191287), provide a foundational strategy that could be adapted. researchgate.net Unraveling the complete biosynthetic pathway would enable the application of synthetic biology and metabolic engineering techniques. researchgate.net By transferring the relevant genes into microbial hosts like yeast or bacteria, or by engineering crop plants, it may become possible to achieve scalable and sustainable production of this high-value compound, thereby facilitating deeper pharmacological investigation. researchgate.net

Exploration of Novel Structure-Activity Relationship Aspects

The intricate and highly oxygenated structure of this compound offers numerous possibilities for chemical modification to enhance its bioactivity. nih.gov Comprehensive structure-activity relationship (SAR) studies are essential to understand how specific functional groups contribute to its biological effects. nih.gov Future research should systematically modify key structural features—such as the A-ring epoxy group, the furan (B31954) ring at C-17, and various oxygen-containing functionalities—and evaluate the resulting changes in activity. researchgate.netrsc.org

This exploration can be guided by computational 3D-QSAR (Quantitative Structure-Activity Relationship) models, which can predict the activity of novel derivatives before they are synthesized. frontiersin.org By correlating structural changes with biological outcomes, a pharmacophore model can be developed. nih.gov This model would define the essential structural requirements for activity and guide the rational design of new, more potent, and selective analogues, paving the way for the development of lead compounds. nih.govnih.gov

Table 1: Potential Areas for SAR Investigation of this compound

| Structural Moiety | Potential Modification | Desired Outcome |

|---|---|---|

| 1,2-alpha-epoxy ring | Opening, substitution, stereochemical inversion | Determine role in receptor binding and cytotoxicity |

| Furan ring | Substitution, replacement with other heterocycles | Modulate specificity and metabolic stability |

| C-7 oxygenation | Removal, modification of substituent | Investigate impact on overall molecular conformation |

| Lactone D-ring | Modification, opening | Assess importance for binding and activity |

Investigation of Synergistic Interactions with Other Bioactive Compounds

Natural products rarely act in isolation within their source organism. Citrus fruits, a common source of limonoids, contain a rich mixture of bioactive compounds, including flavonoids, carotenoids, and terpenes. nih.gov There is evidence that these compounds can act synergistically, where their combined effect is greater than the sum of their individual effects. nih.gov For example, studies have shown synergy between the carotenoid β-cryptoxanthin and flavonoids like hesperidin. nih.gov

A promising and relatively unexplored avenue is to investigate whether this compound exhibits synergistic interactions with other natural compounds. mdpi.com Research could explore its effects in combination with citrus flavonoids (e.g., hesperidin, naringenin) or other plant-derived molecules. Such combinations could potentially enhance efficacy, allowing for lower effective concentrations and potentially mitigating undesirable side effects. These studies are crucial for understanding the compound's activity in the context of whole extracts and for designing novel combination therapies.

Application of Computational Chemistry and Machine Learning in Limonoid Research

The complexity of limonoid research necessitates the use of advanced computational tools to accelerate discovery. mdpi.com Computational chemistry, including molecular docking and dynamics, has already been instrumental in forming hypotheses about the molecular targets of related compounds. japsonline.comnih.gov These in silico methods can screen large libraries of potential protein targets to identify the most probable binding partners for this compound, thus prioritizing laboratory experiments. japsonline.com

Furthermore, the application of machine learning (ML) is set to revolutionize the field. github.io ML models can be trained on existing data from diverse natural compounds to predict the bioactivities of molecules based on their structural features. researchgate.netbiorxiv.org These predictive models can identify potential new therapeutic uses for this compound that have not yet been considered. biorxiv.orgnih.gov By integrating computational chemistry for mechanistic insights and machine learning for activity prediction, research can be conducted more efficiently, reducing the time and cost associated with traditional screening methods and uncovering the therapeutic potential of this complex limonoid. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 1,2alpha-EPOXYDEACETOXYDIHYDROGEDUNIN?

- Answer : Synthesis typically involves multi-step organic reactions, including epoxidation and deacetylation of precursor compounds. Characterization requires techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for structural elucidation. Researchers should cross-validate results with existing literature and ensure purity via HPLC or TLC .

Q. How can researchers assess the compound’s preliminary toxicity profile in vitro?

- Answer : Standardized assays include cytotoxicity testing (e.g., MTT or LDH assays on cell lines), genotoxicity evaluation (Ames test or comet assay), and metabolic stability studies using liver microsomes. Dose-response curves should be constructed to determine IC₅₀ values. Negative controls and replicates are critical to mitigate false positives .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Answer : LC-MS/MS is preferred for high sensitivity and specificity. Method validation must include calibration curves, limits of detection (LOD), and recovery rates. For complex matrices (e.g., plasma), solid-phase extraction (SPE) or protein precipitation is recommended to reduce interference .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported bioactivity data for this compound?

- Answer : Contradictions may arise from variations in assay conditions (e.g., cell type, incubation time) or impurities. Researchers should:

- Perform systematic replication studies under standardized protocols.

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate bioactivity.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables .

Q. What strategies ensure reproducibility when scaling up synthesis from milligram to gram quantities?

- Answer : Key considerations include:

- Optimizing reaction parameters (temperature, solvent purity) via Design of Experiments (DoE).

- Monitoring intermediates with in-line FTIR or Raman spectroscopy.

- Validating scalability using pilot-scale reactors and comparing spectral data (NMR, IR) across batches .

Q. How can researchers integrate computational modeling with experimental data to predict structure-activity relationships (SAR)?

- Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities. Validate predictions using site-directed mutagenesis or competitive binding assays. Machine learning models (e.g., random forests) can prioritize synthetic targets based on bioactivity datasets .

Q. What methodologies resolve discrepancies between in vitro and in vivo toxicity profiles?

- Answer : Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability). Address by:

- Conducting ADME studies (absorption, distribution, metabolism, excretion).

- Using physiologically based pharmacokinetic (PBPK) modeling.

- Performing interspecies comparisons (rodent vs. non-rodent models) .

Q. How should mixed-method research (qualitative + quantitative) be applied to study the compound’s mechanism of action?

- Answer : Example workflow:

- Quantitative : Transcriptomics (RNA-seq) to identify differentially expressed genes.

- Qualitative : Pathway enrichment analysis (e.g., GO, KEGG) to contextualize findings.

- Triangulate results with siRNA knockdown experiments to confirm mechanistic pathways .

Data Presentation and Analysis Guidelines

- Raw Data Management : Store in appendices with clear cross-referencing (e.g., Table A1: NMR shifts). Use repositories like Zenodo for public datasets .

- Statistical Rigor : Report p-values, confidence intervals, and effect sizes. For small sample sizes, use non-parametric tests (Mann-Whitney U) .

- Contradiction Analysis : Apply falsification frameworks (e.g., Popperian refutation) to test hypotheses against empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.